molecular formula C18H19NO B5437046 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline

1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5437046
M. Wt: 265.3 g/mol
InChI Key: VDDOJEBABSSIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is a chemical compound with a complex structure that has been extensively studied in recent years. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. The synthesis of this compound is a complex process that requires specialized knowledge and techniques. This compound has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Scientific Research Applications

1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to interact with various molecular targets, including enzymes and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may protect cells from oxidative damage. It has also been shown to exhibit anti-inflammatory properties, which may reduce inflammation and pain. Additionally, it has been shown to exhibit anticancer properties, which may inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages and limitations for lab experiments. One advantage is that it exhibits a range of biological activities, which makes it a useful tool for studying various biological processes. Another advantage is that it is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain applications. Additionally, its potential toxicity and side effects must be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for research on 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its mechanism of action and molecular targets, which may provide insights into its biological activity. Another direction is to explore its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to determine its potential toxicity and side effects, which may inform its use in clinical applications. Finally, future research may focus on the development of new synthetic methods for this compound, which may improve its accessibility and usefulness in scientific research.

Synthesis Methods

The synthesis of 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline involves several steps. The first step is the condensation of 2-methylbenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine. This reaction yields 1-(2-methylphenyl)-2-cyclohexen-1-one. The second step involves the reduction of the double bond in the cyclohexenone ring using a reducing agent such as sodium borohydride. This reaction yields 1-(2-methylphenyl)-2-cyclohexanol. The third step involves the acetylation of the alcohol group using acetic anhydride in the presence of a catalyst such as pyridine. This reaction yields this compound.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-7-2-3-9-16(14)13-18(20)19-12-6-10-15-8-4-5-11-17(15)19/h2-5,7-9,11H,6,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDOJEBABSSIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.